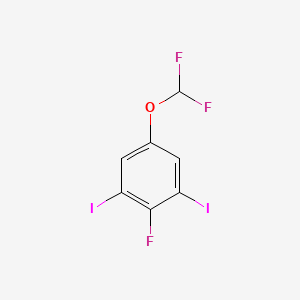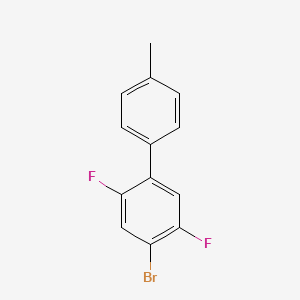![molecular formula C9H10FN5O4 B14035799 1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14035799.png)
1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is a nucleoside analog with significant potential in antiviral and anticancer research. This compound is characterized by its unique structure, which includes an azidomethyl group, a fluorine atom, and a hydroxyl group attached to an oxolane ring, making it a versatile molecule for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring with the desired stereochemistry.
Introduction of the azidomethyl group: This is achieved through nucleophilic substitution reactions, where an appropriate azide source is used.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The azidomethyl group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against flaviviruses.
Medicine: Investigated for its anticancer properties due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
作用机制
The compound exerts its effects primarily by incorporating into DNA or RNA, leading to chain termination or mutations. The azidomethyl group plays a crucial role in this mechanism by forming stable intermediates that disrupt normal nucleic acid function. The fluorine atom enhances the compound’s stability and binding affinity to target enzymes, while the hydroxyl group facilitates its incorporation into nucleic acids.
相似化合物的比较
Similar Compounds
2’-Fluoro-2’-deoxyuridine: Similar structure but lacks the azidomethyl group.
5-Fluorouracil: Contains a fluorine atom but differs in the sugar moiety.
Azidothymidine (AZT): Contains an azido group but differs in the base and sugar structure.
Uniqueness
1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is unique due to its combination of an azidomethyl group, a fluorine atom, and a hydroxyl group, which collectively enhance its biological activity and stability. This makes it a promising candidate for further research and development in various fields.
属性
分子式 |
C9H10FN5O4 |
|---|---|
分子量 |
271.21 g/mol |
IUPAC 名称 |
1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN5O4/c10-6-7(17)4(3-12-14-11)19-8(6)15-2-1-5(16)13-9(15)18/h1-2,4,6-8,17H,3H2,(H,13,16,18)/t4-,6-,7-,8-/m1/s1 |
InChI 键 |
IKZBULOUWHBODB-XVFCMESISA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CN=[N+]=[N-])O)F |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


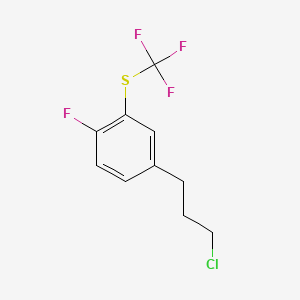


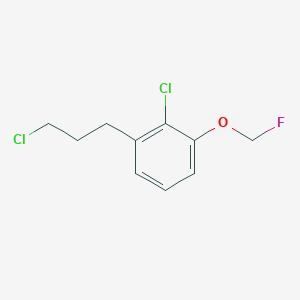

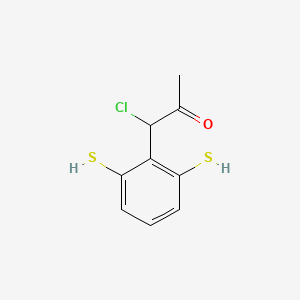

![(R)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14035765.png)

